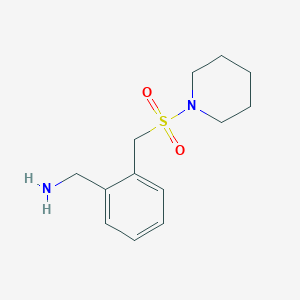![molecular formula C13H18BN3O2 B13658539 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13658539.png)
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine is a chemical compound with the empirical formula C13H17BN2O2 and a molecular weight of 244.10 g/mol . This compound is notable for its unique structure, which includes a boron-containing dioxaborolane ring fused to an imidazo[1,2-a]pyridine core. It is used in various scientific research applications due to its reactivity and stability.
准备方法
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine typically involves the borylation of imidazo[1,2-a]pyridine derivatives. One common method includes the use of pinacolborane (HBpin) in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction conditions often involve heating the mixture to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where the boron atom reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boron-containing moiety can be oxidized to form boronic acids or reduced under specific conditions.
Hydroboration: The compound can undergo hydroboration reactions with alkenes or alkynes, leading to the formation of organoboron compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and substrates used.
科学研究应用
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine is widely used in scientific research, particularly in:
Biology: The compound is used in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.
作用机制
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which makes it useful in catalysis and molecular recognition . The imidazo[1,2-a]pyridine core can interact with biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions.
相似化合物的比较
Similar compounds to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine include:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar borylation reactions but lacks the imidazo[1,2-a]pyridine core.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of the imidazo[1,2-a]pyridine core and is used in different cross-coupling reactions.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Used in the synthesis of conjugated polymers and electronic materials.
The uniqueness of this compound lies in its combination of a boron-containing dioxaborolane ring with an imidazo[1,2-a]pyridine core, which imparts specific reactivity and stability useful in various applications.
属性
分子式 |
C13H18BN3O2 |
|---|---|
分子量 |
259.11 g/mol |
IUPAC 名称 |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-17-8-10(15)16-11(17)7-9/h5-8H,15H2,1-4H3 |
InChI 键 |
JMMQJHPTBYGGDK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=CN3C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13658464.png)

![4-Oxaspiro[2.5]octan-7-amine hydrochloride](/img/structure/B13658474.png)


![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)





![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13658526.png)
